L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl-
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Overview
Description
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- is a peptide compound with a complex structure composed of multiple amino acids. This compound is known for its potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various protecting group strategies and coupling reagents are used to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds.
Scientific Research Applications
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For instance, it may inhibit or activate signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- L-Phenylalaninamide, L-arginyl-L-arginyl-L-leucyl-L-isoleucyl-
- L-Phenylalaninamide, N-acetyl-L-isoleucyl-L-alanyl-L-glutaminyl-L-glutaminyl-L-leucyl-L-arginyl-L-arginyl-L-isoleucylglycyl-L-α-aspartyl-L-glutaminyl-
Uniqueness
L-Phenylalaninamide, L-arginyl-L-leucyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and efficacy in various applications.
Properties
CAS No. |
342810-27-9 |
---|---|
Molecular Formula |
C27H46N8O4 |
Molecular Weight |
546.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C27H46N8O4/c1-5-17(4)22(26(39)33-20(23(29)36)15-18-10-7-6-8-11-18)35-25(38)21(14-16(2)3)34-24(37)19(28)12-9-13-32-27(30)31/h6-8,10-11,16-17,19-22H,5,9,12-15,28H2,1-4H3,(H2,29,36)(H,33,39)(H,34,37)(H,35,38)(H4,30,31,32)/t17-,19-,20-,21-,22-/m0/s1 |
InChI Key |
ALHFSQPQTKZQJB-ZONLJJFTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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